molecular formula C8H14O3 B14304222 1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol CAS No. 113495-24-2

1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol

Cat. No.: B14304222
CAS No.: 113495-24-2
M. Wt: 158.19 g/mol
InChI Key: RWPKJEWXQJRFLH-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol is an organic compound that features a dihydropyran ring fused with a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol typically involves the reaction of dihydropyran with propane-1,3-diol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Medicine: Research may explore its use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with a similar dihydropyran ring structure.

    3,6-Dihydro-2H-pyran: Another dihydropyran derivative with different substitution patterns.

    5,6-Dihydro-2H-pyran-2-one: A compound with a similar ring structure but different functional groups.

Uniqueness

1-(5,6-Dihydro-2H-pyran-3-yl)propane-1,3-diol is unique due to its specific combination of the dihydropyran ring and propane-1,3-diol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

113495-24-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(3,6-dihydro-2H-pyran-5-yl)propane-1,3-diol

InChI

InChI=1S/C8H14O3/c9-4-3-8(10)7-2-1-5-11-6-7/h2,8-10H,1,3-6H2

InChI Key

RWPKJEWXQJRFLH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=C1)C(CCO)O

Origin of Product

United States

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